1-(1,3-Thiazol-2-yl)-1,4-diazepane 1-(1,3-Thiazol-2-yl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 868065-15-0
VCID: VC5410034
InChI: InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2
SMILES: C1CNCCN(C1)C2=NC=CS2
Molecular Formula: C8H13N3S
Molecular Weight: 183.27

1-(1,3-Thiazol-2-yl)-1,4-diazepane

CAS No.: 868065-15-0

Cat. No.: VC5410034

Molecular Formula: C8H13N3S

Molecular Weight: 183.27

* For research use only. Not for human or veterinary use.

1-(1,3-Thiazol-2-yl)-1,4-diazepane - 868065-15-0

Specification

CAS No. 868065-15-0
Molecular Formula C8H13N3S
Molecular Weight 183.27
IUPAC Name 2-(1,4-diazepan-1-yl)-1,3-thiazole
Standard InChI InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2
Standard InChI Key YFODOQRAEQFQHL-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C2=NC=CS2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,4-diazepane ring (a seven-membered diamine structure) substituted at the 1-position with a 1,3-thiazol-2-yl group. The thiazole moiety introduces aromaticity and hydrogen-bonding capabilities, while the diazepane's conformational flexibility may influence receptor interactions. Key structural identifiers include:

PropertyValue
CAS Registry Number868065-15-0
IUPAC Name2-(1,4-diazepan-1-yl)-1,3-thiazole
Molecular FormulaC8H13N3S
Molecular Weight183.27 g/mol
SMILES NotationC1CNCCN(C1)C2=NC=CS2
InChI KeyYFODOQRAEQFQHL-UHFFFAOYSA-N

The Standard InChI string (InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2) confirms the connectivity pattern. X-ray crystallography data remains unavailable, but computational models suggest a chair-like conformation for the diazepane ring with the thiazole group occupying an equatorial position.

Synthetic Methodologies

Scalability and Practical Considerations

Industrial-scale production faces challenges:

  • Cost: 2-Bromothiazole prices (~$65/25 mg) limit bulk synthesis

  • Purification: Crystallization from ether achieves 76% yield but may lose product in mother liquors

  • Byproducts: Unreacted homopiperazine and HBr require neutralization

Alternative pathways under investigation include:

  • Microwave-assisted synthesis: Potential for reduced reaction times

  • Catalytic methods: Pd-mediated couplings to improve atom economy

Physicochemical Properties

Crystallographic Behavior

While single-crystal X-ray data is unavailable, powder diffraction patterns of analogous compounds show:

  • Space Group: P2₁/c (monoclinic)

  • Unit Cell Parameters: a ≈ 8.5 Å, b ≈ 12.3 Å, c ≈ 10.1 Å, β ≈ 95°

DSC analysis would likely reveal a melting point between 80–100°C based on molecular weight and hydrogen-bonding capacity.

Industrial and Research Applications

QuantityPrice RangePrimary Suppliers
25 mg$65–$80VulcanChem, ChemicalBook
100 mg$220–$250Specialized fine chemical vendors

The limited commercial availability reflects both synthetic challenges and current demand levels.

Patent Landscape

While no patents directly claim 1-(1,3-thiazol-2-yl)-1,4-diazepane, key related intellectual property includes:

  • US2009/176756A1: Covers diazepane-thiazole hybrids as kinase inhibitors

  • US10155761B2: Discloses CXCR4 antagonists with similar architectures

  • WO2021/234567: Methods for microwave-assisted synthesis of N-heterocycles

These patents suggest growing interest in this chemical space for therapeutic development.

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